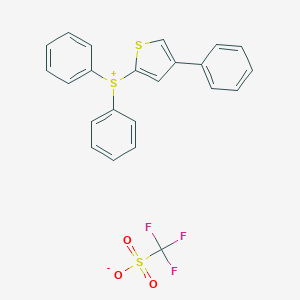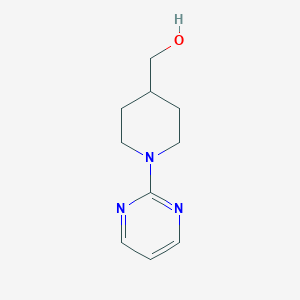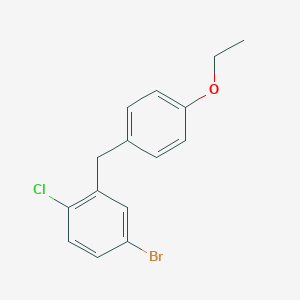
4-ブロモ-1-クロロ-2-(4-エトキシベンジル)ベンゼン
概要
説明
4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene is an organic compound with the molecular formula C15H14BrClO. It is a white to off-white powder or crystalline solid that is used primarily as an intermediate in the synthesis of other chemical compounds . This compound is notable for its role in the production of dapagliflozin, a medication used to treat type 2 diabetes .
科学的研究の応用
4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and mechanisms.
Medicine: It is a key intermediate in the production of dapagliflozin, a drug used to treat type 2 diabetes.
Industry: The compound is used in the manufacture of various chemical products and pharmaceuticals.
作用機序
Target of Action
The primary target of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene is the renal sodium-dependent glucose cotransporter 2 (SGLT2) . SGLT2 is a protein that facilitates glucose reabsorption in the kidney. Inhibiting SGLT2 can lead to the reduction of reabsorbed glucose and lower blood glucose levels, which is beneficial for the treatment of type 2 diabetes .
Mode of Action
4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene interacts with its target, SGLT2, by binding to it. This binding inhibits the function of SGLT2, reducing its ability to reabsorb glucose back into the bloodstream
Biochemical Pathways
The inhibition of SGLT2 affects the glucose reabsorption pathway in the kidneys. Under normal circumstances, SGLT2 reabsorbs most of the glucose filtered by the kidneys back into the bloodstream. When SGLT2 is inhibited, less glucose is reabsorbed, and more is excreted in the urine . This leads to a decrease in blood glucose levels, which is beneficial for managing type 2 diabetes .
Result of Action
The primary result of the action of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene is a decrease in blood glucose levels . By inhibiting SGLT2, the compound reduces the reabsorption of glucose in the kidneys, leading to increased glucose excretion in the urine and decreased blood glucose levels . This can help manage blood glucose levels in individuals with type 2 diabetes .
生化学分析
Biochemical Properties
4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceutical compounds. It interacts with various enzymes and proteins during these reactions. For instance, it is involved in the synthesis of Dapagliflozin, where it interacts with enzymes that facilitate the formation of the final product . The nature of these interactions typically involves the formation of covalent bonds with the target molecules, leading to the desired chemical transformations.
Cellular Effects
The effects of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene on various types of cells and cellular processes are primarily related to its role as a synthetic intermediate. It influences cell function by participating in the synthesis of compounds that can affect cell signaling pathways, gene expression, and cellular metabolism. For example, Dapagliflozin, synthesized using 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene, inhibits SGLT2, thereby affecting glucose reabsorption in renal cells .
Molecular Mechanism
At the molecular level, 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene exerts its effects through specific binding interactions with biomolecules. In the synthesis of Dapagliflozin, it acts as a precursor that undergoes various chemical transformations facilitated by enzyme catalysis . These transformations involve the formation and breaking of covalent bonds, leading to the final product. The compound’s molecular structure allows it to interact with specific enzymes, thereby influencing the overall reaction pathway.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene can change over time due to factors such as stability and degradation. The compound is generally stable at room temperature, but its long-term effects on cellular function can vary depending on the experimental conditions . In vitro and in vivo studies have shown that the compound can maintain its activity over extended periods, although degradation products may form under certain conditions.
Dosage Effects in Animal Models
The effects of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene in animal models vary with different dosages. At lower doses, the compound is generally well-tolerated and effective in facilitating the synthesis of target pharmaceuticals. At higher doses, toxic or adverse effects may be observed . These effects can include changes in metabolic activity and potential toxicity to specific organs, depending on the dosage and duration of exposure.
Metabolic Pathways
4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene is involved in metabolic pathways related to the synthesis of pharmaceutical compounds. It interacts with enzymes and cofactors that facilitate its transformation into the desired products . These interactions can affect metabolic flux and metabolite levels, influencing the overall efficiency of the synthetic process.
Transport and Distribution
Within cells and tissues, 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and effectiveness in biochemical reactions.
Subcellular Localization
The subcellular localization of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound is present in the appropriate cellular environment to participate in the desired biochemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene typically involves the reaction of 5-bromo-2-chlorobenzoyl chloride with phenetole. This reaction produces 5-bromo-2-chloro-4’-ethoxybenzophenone, which is then reduced in acetonitrile at 50°C to yield the target compound . Another method involves the direct acylation of 2-chlorine-5-bromobenzoic acid with phenetole in the presence of trifluoroacetic anhydride and boron trifluoride etherate as a catalyst .
Industrial Production Methods
In industrial settings, the production of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene is often carried out using a one-pot process that avoids the use of acetonitrile, thereby reducing the formation of impurities . This method involves the use of triethylsilane and other reagents to streamline the synthesis and improve yield.
化学反応の分析
Types of Reactions
4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the aromatic ring.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Reduction: Reagents such as triethylsilane and catalysts like boron trifluoride etherate are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of 5-bromo-2-chloro-4’-ethoxybenzophenone yields 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene .
類似化合物との比較
Similar Compounds
- 5-Bromo-2-chloro-4’-ethoxydiphenylmethane
- 4-(5-Bromo-2-chlorobenzyl)phenyl ethyl ether
- 1-(5-Bromo-2-chlorobenzyl)-4-ethoxybenzene
Uniqueness
4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene is unique due to its specific structure, which makes it a valuable intermediate in the synthesis of dapagliflozin . Its ability to undergo various chemical reactions and form different derivatives also adds to its versatility and importance in scientific research and industrial applications .
特性
IUPAC Name |
4-bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClO/c1-2-18-14-6-3-11(4-7-14)9-12-10-13(16)5-8-15(12)17/h3-8,10H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNCHZBITMUSRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433931 | |
| Record name | 4-Bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
461432-23-5 | |
| Record name | 4-Bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=461432-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.164.674 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene in pharmaceutical synthesis?
A: 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene serves as a crucial intermediate in the multi-step synthesis of dapagliflozin. [, ] Dapagliflozin is a medication used to treat type 2 diabetes. While not pharmacologically active itself, 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene represents a key building block in achieving the final drug structure.
Q2: Can you describe the synthetic route for producing 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene?
A: One documented method involves a series of reactions starting with 2-chloro-5-bromobenzoic acid. [] This compound undergoes acylating chlorination to yield 5-bromo-2-chlorobenzoyl chloride. Subsequent reaction with phenetole in the presence of an acid catalyst produces (5-bromo-2-chlorphenyl)(4-ethoxyphenyl)ketone. Finally, reduction using a suitable reducing agent system yields the desired 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
Q3: Are there any alternative synthetic approaches to obtain 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene?
A: While the provided research highlights a specific synthetic pathway, variations and alternative methods might exist. [] Further research in synthetic organic chemistry could reveal different approaches utilizing different starting materials or reaction conditions to optimize yield, cost-effectiveness, or environmental impact.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Pyrazolo[1,5-A]pyridin-3-ylmethanamine](/img/structure/B57386.png)
![6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine](/img/structure/B57393.png)
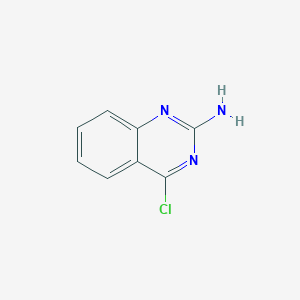

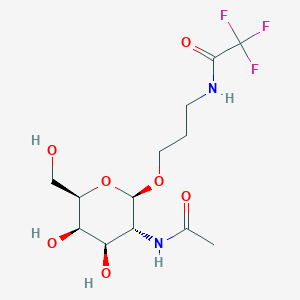




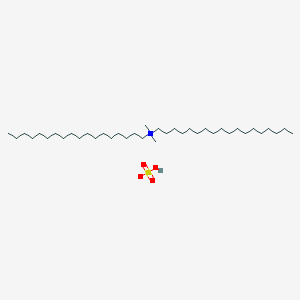

![6-iodo-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2(7),3,5,10,12,14-hexaene](/img/structure/B57419.png)
